
4-Bromo-2-(fluoromethyl)thiazole
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Description
4-Bromo-2-(fluoromethyl)thiazole is a halogenated thiazole derivative characterized by a bromine atom at the 4-position and a fluoromethyl group at the 2-position of the thiazole ring. The fluoromethyl substituent introduces electron-withdrawing effects and metabolic stability, while the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald couplings) for further functionalization .
Q & A
Basic Question: What are the optimal synthetic routes for introducing bromine into the thiazole ring of 4-Bromo-2-(fluoromethyl)thiazole?
Methodological Answer:
A reliable method involves the Sandmeyer-type bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K. For example, 4-phenyl-2-aminothiazole reacts with CuBr and n-butyl nitrite to yield brominated thiazoles with 53% yield after purification via silica gel chromatography . This approach avoids harsh reagents and ensures regioselectivity. Alternative methods include direct bromination of thiazole precursors using bromine or N-bromosuccinimide (NBS), though these may require careful control of reaction stoichiometry and temperature to prevent over-bromination.
Advanced Question: How can structural contradictions in crystallographic data for brominated thiazoles be resolved?
Methodological Answer:
Contradictions in crystal structures (e.g., bond lengths, dihedral angles) often arise from polymorphism or solvent effects. To resolve discrepancies:
- Perform single-crystal X-ray diffraction (XRD) under controlled conditions to confirm molecular geometry .
- Compare Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking, S⋯Br contacts) that influence packing .
- Validate computational models (e.g., DFT at B3LYP/6-311+G(d,p) level) against experimental data to refine torsional angles and electronic properties .
Basic Question: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., coupling constants for fluoromethyl groups and bromine-induced deshielding) .
- FTIR : Detects functional groups (e.g., C-Br stretching at ~550 cm−1, C-F vibrations near 1100 cm−1) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
Advanced Question: How can computational models predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Use Density Functional Theory (DFT) to calculate Fukui indices and Mulliken charges, identifying electrophilic sites (e.g., C-4 bromine as a leaving group) .
- Simulate reaction pathways using transition state theory to assess activation energies for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Validate predictions with kinetic experiments (e.g., monitoring substituent effects of electron-withdrawing groups on reaction rates).
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to toxicity risks from bromine and fluoromethyl groups .
- Avoid exposure to moisture to prevent hydrolysis of the fluoromethyl group, which may release HF.
- Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) and consult hazardous material guidelines .
Advanced Question: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies : Vary substituents (e.g., phenyl, trifluoromethyl) to isolate contributions to bioactivity .
- Use molecular docking to compare binding modes with target proteins (e.g., kinases, microbial enzymes) .
- Validate findings with in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Use heptane/ethyl acetate mixtures (70:3 v/v) for high-purity crystals .
- For polar derivatives, ethanol-water systems (1:1) achieve better solubility control.
- Monitor cooling rates to avoid amorphous solid formation.
Advanced Question: How does fluoromethyl substitution impact the electronic properties of the thiazole ring?
Methodological Answer:
- Electron-Withdrawing Effect : Fluoromethyl groups increase ring electron deficiency, enhancing susceptibility to nucleophilic attack at C-4.
- Spectroscopic Evidence : 19F NMR shows upfield shifts due to electronegativity, while 1H NMR reveals coupling with adjacent protons .
- Computational Insight : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between fluorine lone pairs and σ* orbitals of the thiazole ring .
Basic Question: How to troubleshoot low yields in thiazole bromination reactions?
Methodological Answer:
- Optimize Stoichiometry : Excess CuBr (1.5–2 eq.) ensures complete conversion .
- Control Temperature : Maintain 333 K to prevent side reactions (e.g., debromination).
- Purification : Use gradient chromatography (heptane to ethyl acetate) to separate mono- and di-brominated byproducts.
Advanced Question: What strategies enhance the metabolic stability of this compound-based drug candidates?
Methodological Answer:
- Fluorine Scanning : Introduce fluorine at metabolically labile positions to block CYP450-mediated oxidation .
- Prodrug Design : Mask reactive sites (e.g., bromine) with ester or amide linkers for targeted release .
- In Silico ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Bromo-2-(fluoromethyl)thiazole with structurally similar compounds.
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, fluoromethyl) enhance metabolic stability but reduce solubility.
- Aryl substituents (e.g., 2-fluorophenyl) introduce aromatic interactions critical for binding to therapeutic targets like COX-2 .
- Thiomethyl groups offer unique reactivity in nucleophilic substitutions or metal-catalyzed reactions .
Enzyme Inhibition
- Bisthiazoles with diaryl substituents show COX-2 selectivity, highlighting the importance of substituent positioning for anti-inflammatory activity .
Antimicrobial and Antiparasitic Activity
- Bromothiazole analogs with piperidine or pyridine moieties demonstrate potent fast-killing properties against Plasmodium falciparum, a malaria parasite .
- Chloro/bromo isosteres (e.g., compounds 4 and 5 in ) reveal that bromine’s larger atomic radius improves binding affinity in some antimicrobial targets .
Reactivity in Cross-Coupling Reactions
- Bromine at the 4-position facilitates Suzuki couplings with aryl boronic acids, enabling diversification of the thiazole core .
- Chloro vs. Bromo Derivatives : Bromine’s superior leaving-group ability enhances reactivity in cross-couplings compared to chlorine, as observed in palladium-catalyzed fluorinations .
Properties
Molecular Formula |
C4H3BrFNS |
---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
4-bromo-2-(fluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3BrFNS/c5-3-2-8-4(1-6)7-3/h2H,1H2 |
InChI Key |
ITXMLQLOGCJIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CF)Br |
Origin of Product |
United States |
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